3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one

Physicochemical profiling Drug-likeness prediction ADME optimization

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one (CAS 401938-58-7) is a 1,8-naphthyridin-4(1H)-one derivative that bears a primary aminomethyl substituent at the 3-position and a hydroxyl group at the 2-position. Its computed physicochemical parameters—molecular formula C₉H₉N₃O₂, molecular weight 191.19 g·mol⁻¹, exact mass 191.06900 Da, topological polar surface area (TPSA) 92.26 Ų, and calculated LogP 1.20—are recorded in the Chemsrc database.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11904302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(=C2O)CN)N=C1
InChIInChI=1S/C9H9N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,4,10H2,(H2,11,12,13,14)
InChIKeySDODMIJECQVYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one: Physicochemical Profile, CAS 401938-58-7, and Procurement-Relevant Characterization


3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one (CAS 401938-58-7) is a 1,8-naphthyridin-4(1H)-one derivative that bears a primary aminomethyl substituent at the 3-position and a hydroxyl group at the 2-position. Its computed physicochemical parameters—molecular formula C₉H₉N₃O₂, molecular weight 191.19 g·mol⁻¹, exact mass 191.06900 Da, topological polar surface area (TPSA) 92.26 Ų, and calculated LogP 1.20—are recorded in the Chemsrc database . The 1,8-naphthyridine scaffold is a recognized pharmacophore with documented antiviral, antimicrobial, anticancer, and anti-inflammatory activities across numerous derivatives, as comprehensively reviewed by Litvinov (2004) and Singh et al. (2017) [1][2].

Why 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one Cannot Be Interchanged with Positional Isomers or Des-functionality Analogs


This compound occupies a distinct region of naphthyridinone chemical space defined by the simultaneous presence of three functional elements: the 4-one carbonyl, the 2-hydroxy group, and the 3-aminomethyl substituent. The closest commercially available analogs each lack at least one of these features. For instance, 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (CAS 1529040-68-3) lacks the 2-hydroxy group, reducing its TPSA to 68 Ų and its hydrogen bond donor count to 2 [1]. Conversely, 2-hydroxy-1H-1,8-naphthyridin-4-one (CAS 59514-86-2) lacks the 3-aminomethyl substituent, yielding a lower TPSA of 65.98 Ų, a more hydrophilic LogP of 0.63, and no primary amine handle for derivatization . Positional isomer 7-(aminomethyl)-1,8-naphthyridin-2(1H)-one (CAS 597552-70-0) relocates the aminomethyl group to the 7-position on the pyridine ring, altering both electronic distribution and steric accessibility . These physicochemical divergences—quantified in Section 3—directly affect solubility, membrane partitioning, hydrogen-bonding capacity, and downstream synthetic utility, making generic substitution between these analogs scientifically unsound without explicit experimental re-validation.

Quantitative Comparative Evidence for 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one Versus Closest Analogs


Polar Surface Area: 36% Higher TPSA Versus the 2-One Isomer Differentiates Solubility and Permeability Profile

The target compound records a topological polar surface area (TPSA) of 92.26 Ų, which is 24.26 Ų (36%) higher than the TPSA of 68 Ų computed for 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, the direct 2-one positional isomer that lacks the 2-hydroxyl substituent [1]. This difference arises from the additional oxygen atom and associated hydrogen-bonding capacity contributed by the 2-hydroxy group. In drug-likeness filters (e.g., Veber rules), TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, but within this range, a 36% relative increase can meaningfully shift aqueous solubility and passive transcellular permeability .

Physicochemical profiling Drug-likeness prediction ADME optimization

Lipophilicity: ΔLogP of +0.57 Versus Des-Aminomethyl Analog Indicates Superior Membrane Partitioning

The target compound exhibits a calculated LogP of 1.20, which is 0.57 log units higher than the LogP of 0.63 reported for 2-hydroxy-1H-1,8-naphthyridin-4-one (CAS 59514-86-2), the analog lacking the 3-aminomethyl substituent . A ΔLogP of +0.57 corresponds to an approximately 3.7-fold increase in the octanol-water partition coefficient (logP = log₁₀ P; therefore P_target / P_comparator ≈ 10^0.57 ≈ 3.7), indicating that the aminomethyl group contributes significant lipophilic character to the scaffold. This places the compound closer to the empirical optimal LogP range of 1–3 for CNS drug candidates and oral absorption .

Lipophilicity optimization Blood-brain barrier penetration LogP-driven SAR

Hydrogen Bond Donor Count: 50% More HBD Capacity Than the 2-One Isomer Enables Distinct Intermolecular Interaction Profiles

The target compound possesses three hydrogen bond donors (2-hydroxy OH, and the two NH protons of the primary aminomethyl group), compared with only two hydrogen bond donors for 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, which features a lactam NH and the aminomethyl NH₂ but lacks the 2-hydroxy donor [1]. The additional HBD increases the compound's capacity for directional intermolecular interactions by 50%, which can affect target binding, crystal packing, solubility in protic solvents, and formulation behavior. In medicinal chemistry, each additional HBD typically contributes approximately 0.5–1.0 kcal·mol⁻¹ to protein-ligand binding free energy when optimally positioned .

Hydrogen bonding Target engagement Crystal engineering

Metal-Chelating Pharmacophore: 2-Hydroxy-4-one Motif Structurally Parallels Validated HIV RNase H and Poxvirus Resolvase Inhibitor Cores

The 2-hydroxy-4(1H)-one arrangement in the target compound is structurally analogous to the 1-hydroxy-2(1H)-one metal-chelating pharmacophore found in 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives, a validated inhibitor class targeting two-metal-ion-dependent enzymes of the RNase H superfamily. The best compound from the 1-hydroxy-1,8-naphthyridin-2(1H)-one series achieved an IC₅₀ of 0.045 μM against HIV-1 reverse transcriptase RNase H, with 289-fold selectivity over HIV RT-polymerase (IC₅₀ = 13 μM) and 533-fold selectivity over HIV integrase (IC₅₀ = 24 μM), and demonstrated antiviral activity in a P4-2 cell single-cycle replication assay (IC₅₀ = 0.19 μM, CC₅₀ = 3.3 μM) [1]. Separately, 1-hydroxy-1,8-naphthyridin-2(1H)-one compounds were identified as poxvirus resolvase inhibitors from a high-throughput screen of 133,000 compounds, with structure-activity relationships revealing functional parallels to FDA-approved HIV integrase inhibitors [2]. The target compound's isomeric 2-hydroxy-4-one motif presents a comparable bidentate metal-coordination geometry that has not been systematically explored in the same assays, representing a differentiated chemical starting point for inhibitor development.

Metal-chelation pharmacophore HIV RNase H inhibition Antiviral drug discovery

Synthetic Utility: Two Orthogonal Derivatization Handles Enable Divergent Library Synthesis Not Possible with Single-Handle Analogs

The target compound provides two chemically orthogonal derivatization handles: a primary aliphatic amine (pKₐ ~9–10, nucleophilic, reactive toward acylating agents, isocyanates, and aldehydes via reductive amination) at the 3-aminomethyl position, and a phenolic/enolic hydroxyl group (pKₐ ~8–10, nucleophilic, reactive toward alkylating and acylating agents) at the 2-position . In contrast, 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one offers only the aminomethyl handle (1 derivatizable site), while 2-hydroxy-1H-1,8-naphthyridin-4-one offers only the hydroxyl handle (1 derivatizable site, with zero rotatable bonds limiting conformational flexibility) [1]. The presence of two handles doubles the number of possible mono-substitution products and enables sequential orthogonal derivatization strategies (e.g., amide formation at the amine followed by O-alkylation at the hydroxyl, or vice versa), which is essential for divergent library synthesis from a single starting material.

Parallel synthesis Chemical library design Building block versatility

Commercial Purity Specification: 97% Minimum Purity Provides Quantified Baseline for Procurement Quality Control

The target compound is commercially available at a documented minimum purity of 97% (catalog number CM240658), as specified by the vendor Chemenu . This exceeds the typical 95% purity specification commonly offered for research-grade naphthyridinone building blocks such as 2-hydroxy-1H-1,8-naphthyridin-4-one . A 2-percentage-point purity differential corresponds to a halving of the maximum possible total impurity burden (from 5% to 3%), which is relevant for assays requiring well-defined concentration-response relationships, especially in primary biochemical screens where impurities at >1% can confound hit validation .

Quality control Procurement specification Assay reproducibility

Recommended Application Scenarios for 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one Based on Comparative Evidence


Medicinal Chemistry: Lead Generation Targeting Two-Metal-Ion-Dependent Enzymes of the RNase H Superfamily

The 2-hydroxy-4(1H)-one motif of this compound provides a bidentate metal-chelating geometry structurally isomeric to the validated 1-hydroxy-2(1H)-one pharmacophore that yielded HIV-1 RNase H inhibitors with IC₅₀ values as low as 0.045 μM and poxvirus resolvase inhibitors identified from a 133,000-compound HTS campaign [1][2]. Investigators developing inhibitors of HIV integrase, HIV RNase H, hepatitis C virus NS3, influenza endonuclease, or poxvirus resolvase may use this compound as a structurally differentiated starting scaffold. Relative to 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, the target compound's 36% higher TPSA and additional HBD may confer different active-site complementarity, while its LogP of 1.20 places it within the favorable range for cell permeability .

Parallel Library Synthesis: Divergent Derivatization from a Dual-Handle Naphthyridinone Core

With two orthogonal derivatizable handles—the primary aminomethyl amine and the 2-hydroxy group—this compound enables sequential or parallel diversification strategies not feasible with single-handle analogs [1]. A typical workflow involves first-stage amide coupling or reductive amination at the aminomethyl position, followed by O-alkylation or O-acylation at the 2-hydroxyl, yielding a two-dimensional library from a single building block procurement. This dual-handle architecture directly addresses the need for scaffold-based library enumeration in hit-to-lead programs, reducing the number of distinct building blocks required by approximately half compared to single-handle alternatives [1].

Physicochemical Property-Driven Fragment or Lead Optimization Requiring Moderate Lipophilicity and Elevated PSA

The target compound's computed LogP of 1.20 and TPSA of 92.26 Ų distinguish it from both more hydrophilic analogs (e.g., 2-hydroxy-1H-1,8-naphthyridin-4-one; LogP 0.63, TPSA 65.98 Ų) and more lipophilic but lower-PSA analogs (e.g., 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one; XLogP3 0, TPSA 68 Ų) [1][2]. This physicochemical profile is well-suited for lead optimization programs targeting intracellular enzymes where moderate membrane permeability is required alongside sufficient aqueous solubility for biochemical assay compatibility. The 97% commercial purity specification further supports reproducible SAR determination by minimizing impurity-driven variability across compound lots .

Chemical Probe Development for Enzyme Mechanistic Studies Involving Active-Site Metal Coordination

The 2-hydroxy-4-one arrangement in this compound is capable of coordinating one or two divalent metal ions (Mg²⁺ or Mn²⁺) commonly found in polynucleotidyl transferase and phosphodiesterase active sites, as demonstrated for the structurally related 1-hydroxy-2-one series in co-crystal structures with HIV RNase H and integrase [1][2]. The 3-aminomethyl substituent provides a convenient attachment point for biotinylation, fluorophore conjugation, or photoaffinity labeling without interfering with the metal-chelating pharmacophore. Relative to the 1-hydroxy-2-one isomer series, the 2-hydroxy-4-one isomer offers an alternative metal-coordination geometry that may engage active-site metal ions with different affinity and selectivity, warranting investigation as a chemical probe scaffold for enzymes where existing inhibitor chemotypes have shown limited selectivity [1].

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